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Compound of Interest

Compound Name: 2-Pyrrolidin-1-ylpropanoic acid

Cat. No.: B056387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Pyrrolidin-1-ylpropanoic acid is a heterocyclic compound incorporating a saturated five-

membered pyrrolidine ring and a propanoic acid moiety. As a derivative of the amino acid

proline, it holds potential interest in medicinal chemistry and drug development due to the

prevalence of the pyrrolidine scaffold in numerous biologically active molecules. A thorough

understanding of its molecular structure and purity is paramount for any research or

development application, and this is primarily achieved through a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS).

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-
Pyrrolidin-1-ylpropanoic acid. In the absence of readily available, collated experimental

spectra for this specific molecule, this guide will leverage data from structurally analogous

compounds and fundamental spectroscopic principles to predict and interpret its spectral

characteristics. This approach not only offers a comprehensive understanding of 2-Pyrrolidin-
1-ylpropanoic acid but also equips the reader with the foundational knowledge to analyze

similar molecular structures.

Molecular Structure and Spectroscopic Overview
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The structure of 2-Pyrrolidin-1-ylpropanoic acid, with the systematic numbering of its carbon

and hydrogen atoms, is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of 2-Pyrrolidin-1-ylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Pyrrolidin-1-ylpropanoic acid is expected to exhibit distinct

signals corresponding to the chemically non-equivalent protons in the molecule. The

anticipated chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen

and the carboxylic acid group.

Proton Assignment
Expected Chemical

Shift (ppm)
Expected Multiplicity Integration

-COOH 10.0 - 13.0 Singlet (broad) 1H

H-2 3.0 - 3.5 Quartet 1H

H-2', H-5' (α to N) 2.8 - 3.2 Multiplet 4H

H-3', H-4' (β to N) 1.8 - 2.2 Multiplet 4H

H-3 (CH₃) 1.2 - 1.5 Doublet 3H

Causality behind Experimental Choices: The use of a deuterated solvent such as deuterated

chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is standard for dissolving the sample.

The broad singlet of the carboxylic acid proton is often exchangeable with deuterium and

may diminish or disappear upon addition of D₂O, a useful diagnostic test.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of chemically distinct carbon

environments.
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Carbon Assignment Expected Chemical Shift (ppm)

C-1 (C=O) 170 - 180

C-2 55 - 65

C-2', C-5' (α to N) 45 - 55

C-3', C-4' (β to N) 20 - 30

C-3 (CH₃) 10 - 20

Expertise & Experience: The carbonyl carbon (C-1) of the carboxylic acid is expected to be

the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The

carbons directly attached to the nitrogen (C-2, C-2', and C-5') will also be significantly

downfield compared to the other aliphatic carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-Pyrrolidin-1-ylpropanoic acid is expected to show

characteristic absorption bands for the carboxylic acid and the amine functionalities.

Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration Type

O-H (Carboxylic Acid) 2500 - 3300 (broad) Stretching

C-H (Aliphatic) 2850 - 3000 Stretching

C=O (Carboxylic Acid) 1700 - 1725 Stretching

C-N 1000 - 1250 Stretching

Trustworthiness: The very broad absorption band for the O-H stretch of the carboxylic acid is

a hallmark feature and is due to hydrogen bonding. The presence of a strong C=O stretch in

the specified region is also a reliable indicator of the carboxylic acid group.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. The molecular formula for 2-Pyrrolidin-1-
ylpropanoic acid is C₇H₁₃NO₂.

Predicted Mass Spectrometry Data

Adduct m/z (Predicted)

[M+H]⁺ 144.1019

[M+Na]⁺ 166.0838

[M-H]⁻ 142.0874

Source: PubChem CID 3157177[1]

Fragmentation Pattern
The fragmentation of 2-Pyrrolidin-1-ylpropanoic acid in the mass spectrometer is expected to

proceed through several key pathways.

[C7H13NO2]+•
m/z = 143

[C6H10NO2]+
m/z = 128- •CH3

[C5H10N]+
m/z = 84

- COOH

[C4H8N]+
m/z = 70

- CH2

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Pyrrolidin-1-ylpropanoic acid.

Authoritative Grounding: The initial fragmentation is likely to involve the loss of a methyl

radical (•CH₃) to form a stable cation or the loss of the carboxyl group (COOH) as a radical.

Subsequent fragmentation of the pyrrolidinium ion would lead to the characteristic base

peak, often at m/z 70 for N-substituted pyrrolidines.

Experimental Protocols
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The following are generalized, step-by-step methodologies for the spectroscopic analysis of a

compound like 2-Pyrrolidin-1-ylpropanoic acid.

NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Pyrrolidin-1-
ylpropanoic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or

Liquid Chromatography (LC).

Ionization: Electrospray ionization (ESI) is a common and suitable method for a molecule like

2-Pyrrolidin-1-ylpropanoic acid, which can be readily protonated or deprotonated.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z, generating the

mass spectrum.

Conclusion
The comprehensive spectroscopic analysis of 2-Pyrrolidin-1-ylpropanoic acid, through the

combined application of NMR, IR, and Mass Spectrometry, provides a detailed and

unambiguous confirmation of its molecular structure. While experimental data for this specific

compound is not widely published, a thorough understanding of spectroscopic principles and

comparison with analogous structures allows for accurate prediction and interpretation of its

spectral data. This guide serves as a valuable resource for researchers, enabling them to

confidently characterize this and similar molecules, a critical step in the advancement of

chemical and pharmaceutical research.
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To cite this document: BenchChem. [Spectroscopic Characterization of 2-Pyrrolidin-1-
ylpropanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056387#spectroscopic-data-of-2-pyrrolidin-1-
ylpropanoic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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